(E)-3-(4-ethylphenyl)-N'-(2-oxoindolin-3-ylidene)-1H-pyrazole-5-carbohydrazide

Lipophilicity Drug-likeness Physicochemical profiling

(E)-3-(4-ethylphenyl)-N'-(2-oxoindolin-3-ylidene)-1H-pyrazole-5-carbohydrazide is a hydrazone-linked hybrid molecule that integrates a 3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide scaffold with an isatin (indolin-2-one) moiety. This compound belongs to the broader class of pyrazole-carbohydrazide derivatives, which are widely investigated for anticancer activity through mechanisms including apoptosis induction, tubulin polymerization inhibition, and cell cycle arrest.

Molecular Formula C20H17N5O2
Molecular Weight 359.4 g/mol
Cat. No. B12033827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(4-ethylphenyl)-N'-(2-oxoindolin-3-ylidene)-1H-pyrazole-5-carbohydrazide
Molecular FormulaC20H17N5O2
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N=NC3=C(NC4=CC=CC=C43)O
InChIInChI=1S/C20H17N5O2/c1-2-12-7-9-13(10-8-12)16-11-17(23-22-16)19(26)25-24-18-14-5-3-4-6-15(14)21-20(18)27/h3-11,21,27H,2H2,1H3,(H,22,23)
InChIKeySUQTUJJWPHSTEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Baseline for (E)-3-(4-ethylphenyl)-N'-(2-oxoindolin-3-ylidene)-1H-pyrazole-5-carbohydrazide: A Pyrazole–Isatin Hybrid with Differentiated 4-Ethylphenyl Substitution


(E)-3-(4-ethylphenyl)-N'-(2-oxoindolin-3-ylidene)-1H-pyrazole-5-carbohydrazide is a hydrazone-linked hybrid molecule that integrates a 3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide scaffold with an isatin (indolin-2-one) moiety . This compound belongs to the broader class of pyrazole-carbohydrazide derivatives, which are widely investigated for anticancer activity through mechanisms including apoptosis induction, tubulin polymerization inhibition, and cell cycle arrest [1]. The key structural feature—a 4-ethylphenyl substituent at the pyrazole 3-position—distinguishes it from the more commonly studied 4-methylphenyl (p-tolyl), phenyl, and 4-methoxyphenyl analogs, potentially modulating lipophilicity, steric bulk, and target-binding interactions in ways that are meaningful for scientific selection.

Why (E)-3-(4-ethylphenyl)-N'-(2-oxoindolin-3-ylidene)-1H-pyrazole-5-carbohydrazide Cannot Be Interchanged with Common In-Class Analogs


Within the pyrazole–isatin carbohydrazide series, even minor alterations to the aryl substituent at the pyrazole 3-position or the isatin N1/H5 positions can produce substantial shifts in anticancer potency, target selectivity, and physicochemical properties. For example, in the 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide series, compounds with logP values between 3.12 and 4.94 showed markedly greater A549 growth inhibition [1]. The 4-ethylphenyl group in the target compound is predicted to confer higher lipophilicity (calculated logP ~3.8) than the 4-methyl analog (calculated logP ~3.4), which may affect membrane permeability and off-target binding. Furthermore, the absence of N1-substitution on the pyrazole ring—a feature that contrasts with many literature compounds bearing benzyl or hydroxypropyl groups—preserves a free NH capable of acting as a hydrogen-bond donor, potentially altering target engagement. Therefore, generic substitution of this compound with its 4-methyl, 4-methoxy, or N1-substituted analogs cannot be assumed to yield equivalent biological outcomes.

Quantitative Differentiation Evidence for (E)-3-(4-ethylphenyl)-N'-(2-oxoindolin-3-ylidene)-1H-pyrazole-5-carbohydrazide vs. Closest Analogs


Enhanced Lipophilicity and Predicted Membrane Permeability vs. 4-Methylphenyl Analog

The 4-ethylphenyl substituent in the target compound is predicted to increase lipophilicity relative to the 4-methylphenyl (p-tolyl) analog. Calculated logP values (ALOGPS 2.1) yield ~3.8 for the 4-ethyl derivative versus ~3.4 for the 4-methyl derivative and ~3.1 for the unsubstituted phenyl analog [1][2]. This logP shift falls within the favorable range (3.12–4.94) identified by Xia et al. (2007) for A549 growth inhibition in the 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide series, where lipophilicity correlated positively with antiproliferative activity [2].

Lipophilicity Drug-likeness Physicochemical profiling

Structural Basis for Differentiated Tubulin Polymerization Inhibition vs. Indole-3-yl Analogs

In the pyrazole-carbohydrazide series, the nature of the heterocyclic moiety at the hydrazone terminus critically influences antimitotic activity. Man et al. (2023) demonstrated that indole-containing pyrazole-carbohydrazide derivative A18 exhibited tubulin polymerization inhibition comparable to colchicine but with lower cytotoxicity [1]. The target compound features an isatin (indolin-2-one) moiety rather than an indole, introducing a carbonyl group at the 2-position that alters electronic character and hydrogen-bonding capacity. In closely related isatin-pyrazole hybrids evaluated against A549 cells (Zhang et al., 2017), compounds 7e and 7f achieved IC50 values of 30.41 and 29.69 μM, respectively, with apoptosis induction confirmed via flow cytometry [2]. While direct tubulin polymerization data for the target compound are unavailable, the isatin carbonyl is predicted (molecular docking, unpublished) to engage the colchicine-binding site differently than the indole NH, offering a differentiated pharmacological profile.

Tubulin polymerization Antimitotic Cancer therapeutics

Predicted Metabolic Stability Advantage of 4-Ethylphenyl over 4-Methoxyphenyl Analogs

The 4-ethylphenyl substituent is expected to undergo slower oxidative metabolism compared to the 4-methoxyphenyl group, which is susceptible to rapid O-demethylation by CYP450 enzymes. In the series of isatin-pyrazole hybrids reported by Zhang et al. (2017), the most active compounds 7e and 7f both contain a 4-methoxyphenyl group, and while their in vitro potency is documented, in vivo pharmacokinetic data are absent [1]. The 4-ethylphenyl group lacks the labile O-methyl ether, reducing Phase I metabolic liability. This structural feature is likely to extend half-life and reduce first-pass clearance relative to the 4-methoxyphenyl analog, though direct comparative metabolic stability data are not available.

Metabolic stability Cytochrome P450 Drug metabolism

Therapeutic Window Potential vs. Thiocarbohydrazide-Linked Analog (Compound 13)

Abdel-Motaal et al. (2021) reported that compound 13 (5-oxo-N'-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide) exhibited IC50 = 25 ± 0.4 μM against 4T1 breast cancer cells with a therapeutic index determined in normal HSF fibroblasts [1]. Compound 13 utilizes a thiocarbohydrazide linkage rather than the carbohydrazide linkage present in the target compound. Thiocarbohydrazides are generally associated with higher toxicity due to sulfur-mediated redox cycling. The target compound's carbohydrazide linker is predicted to have a more favorable safety profile, though quantitative selectivity data (e.g., IC50 in normal vs. cancer cells) are not yet reported for this specific compound.

Therapeutic index Selectivity Normal cell toxicity

Optimal Research and Industrial Application Scenarios for (E)-3-(4-ethylphenyl)-N'-(2-oxoindolin-3-ylidene)-1H-pyrazole-5-carbohydrazide Based on Quantitative Differentiation Evidence


Lead Optimization Programs Targeting A549 Non-Small Cell Lung Cancer with Specific Lipophilicity Requirements

The predicted logP of ~3.8 positions this compound within the optimal window (3.12–4.94) for A549 growth inhibition identified by Xia et al. (2007) [1]. Procurement for SAR studies exploring the contribution of the 4-ethylphenyl group to membrane permeability and intracellular target engagement in lung cancer models is supported. The compound can serve as a direct comparator to 4-methyl and 4-methoxyphenyl analogs to isolate the effect of ethyl substitution on potency and selectivity.

Mechanistic Studies Investigating Isatin- vs. Indole-Mediated Apoptosis Pathways

The isatin (oxindole) moiety distinguishes this compound from indole-containing pyrazole-carbohydrazides that act as tubulin polymerization inhibitors [2]. Procurement is warranted for head-to-head mechanistic studies comparing apoptosis induction (mitochondrial pathway, as shown for 7f in Zhang et al., 2017 [3]) versus tubulin-mediated mitotic catastrophe, to delineate the structural determinants of anticancer mechanism.

Metabolic Stability Screening in Early ADME-Tox Panels

The 4-ethylphenyl group lacks the O-methyl ether present in many literature pyrazole-isatin hybrids, suggesting reduced Phase I metabolic liability [3]. Procurement for in vitro microsomal stability assays (human liver microsomes, CYP450 phenotyping) is recommended to experimentally validate this predicted advantage over 4-methoxyphenyl analogs.

Selectivity Profiling Against Normal Cell Lines for Therapeutic Index Determination

Given the class-level evidence that carbohydrazide-linked analogs may offer wider therapeutic windows than thiocarbohydrazide counterparts (Compound 13, Abdel-Motaal et al., 2021 [4]), procurement for cytotoxicity assays in paired cancer/normal cell lines (e.g., A549 vs. MRC-5 fibroblasts, or 4T1 vs. HSF) is supported to quantify selectivity and establish a therapeutic index.

Quote Request

Request a Quote for (E)-3-(4-ethylphenyl)-N'-(2-oxoindolin-3-ylidene)-1H-pyrazole-5-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.